Bienvenue dans la boutique en ligne BenchChem!

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

Solubility Salt Form Aqueous Media

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride (CAS 1803583-74-5) is the hydrochloride salt of a fused imidazo[4,5-b]pyridine heterocycle bearing a carboxylic acid at the 7-position. This scaffold is recognized as a purine isostere and has been employed as a hinge-binding motif in kinase inhibitor design.

Molecular Formula C7H6ClN3O2
Molecular Weight 199.59 g/mol
Cat. No. B12437428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Molecular FormulaC7H6ClN3O2
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)O)NC=N2.Cl
InChIInChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H
InChIKeyQVUMINGBYHPNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid Hydrochloride: Core Scaffold Positioning and Procurement Baseline


3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride (CAS 1803583-74-5) is the hydrochloride salt of a fused imidazo[4,5-b]pyridine heterocycle bearing a carboxylic acid at the 7-position. This scaffold is recognized as a purine isostere and has been employed as a hinge-binding motif in kinase inhibitor design [1]. The free acid form (CAS 78316-08-2) is listed with 95% purity by major suppliers and serves as a versatile building block for medicinal chemistry . The hydrochloride salt is offered by specialty vendors with a purity specification of 95%, and the salt form is commonly used to improve aqueous handling characteristics relative to the neutral free acid .

Why Free Acid and 2-Substituted Analogs Cannot Substitute for 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid Hydrochloride


Substituting the hydrochloride salt with the free acid or 2-substituted analogs introduces measurable liabilities in solubility, reactivity, and experimental reproducibility. The free acid exhibits limited aqueous solubility, which can reduce reaction efficiency in aqueous or protic media, whereas the hydrochloride salt is explicitly documented to enhance solubility in water and biological systems . Furthermore, the unsubstituted 2-position on the imidazo[4,5-b]pyridine core preserves a critical vector for late-stage diversification; analogs pre-functionalized at C-2 (e.g., 2-methyl, 2-ethyl) eliminate this synthetic freedom and commit the user to a specific steric and electronic environment that may be suboptimal for the target of interest [1]. These differences mean that procurement decisions cannot be based on scaffold similarity alone.

Quantitative Differential Evidence: 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid Hydrochloride vs. Free Acid and C-2 Analogs


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Acid

The hydrochloride salt of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid is documented to enhance solubility in water and biological systems compared to the neutral free acid . While the free acid is a solid with limited aqueous dispersibility, the salt form provides improved handling for aqueous reactions, biochemical assays, and in vivo formulation studies. Direct mg/mL solubility figures for the free acid are not publicly reported by major vendors, but the salt form is standard practice in the imidazopyridine class to overcome the poor aqueous solubility characteristic of neutral heterocyclic carboxylic acids .

Solubility Salt Form Aqueous Media Formulation

Synthetic Versatility at C-2: Unsubstituted vs. 2-Methyl Analog

The target compound bears no substituent at the imidazole C-2 position, preserving a site for late-stage diversification. In contrast, the 2-methyl analog (3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 2-methyl-, CAS 115951-61-6) permanently occupies this position with a methyl group, which alters both steric bulk and electronic properties . The unsubstituted C-2 position is critical because the imidazo[4,5-b]pyridine scaffold derives its kinase hinge-binding orientation from substituents at C-2, C-6, and C-7; pre-functionalizing C-2 constrains the accessible chemical space [1]. Researchers optimizing c-Met or Aurora kinase inhibitors have demonstrated that C-2 substitution directly modulates potency, with certain substitutions yielding IC50 values in the submicromolar range while others abolish activity [1].

Late-Stage Functionalization Medicinal Chemistry Structure-Activity Relationship c-Met Kinase

Biological Precedent: Antituberculous Activity of 7-Carboxylic Acid Derivatives

The 7-carboxylic acid moiety is a demonstrated pharmacophoric anchor. Bukowski (1980) reported the synthesis and tuberculostatic evaluation of imidazo[4,5-b]pyridine-7-carboxylic acid and its methyl ester, hydrazide, amide, nitrile, and thioamide derivatives [1]. The free carboxylic acid (compound 2 in the study) served as the key intermediate for all subsequent derivatives. This establishes the 7-COOH as a versatile conjugation handle capable of generating bioactive molecules. Analogs with the carboxylic acid at other positions (e.g., imidazo[4,5-b]pyridine-6-carboxylic acid) or lacking the acid altogether do not share this validated derivatization trajectory [1]. The hydrochloride salt of this acid provides the same carboxyl functionality with enhanced handling properties.

Antituberculous Tuberculostatic Mycobacterium tuberculosis Derivatization

Purity Specification Consistency: Hydrochloride Salt Supplier Documentation

The hydrochloride salt is supplied with a documented purity specification of 95% by Leyan (Product No. 2100646) , matching the purity specification of the Sigma-Aldrich free acid . This parity in purity assurance means the salt form does not compromise on chemical integrity while offering solubility advantages. In contrast, some 2-substituted analogs (e.g., 2-ethyl hydrochloride, CAS 2138159-42-7) are available from fewer suppliers and may carry less transparent purity documentation , increasing procurement risk for users requiring batch-to-batch reproducibility.

Purity Quality Control Reproducibility Procurement

Kinase Inhibitor Scaffold Validation: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

The imidazo[4,5-b]pyridine regioisomer has been explicitly selected as a c-Met kinase hinge-binding scaffold and optimized to compounds with oral in vivo efficacy in xenograft models [1]. The alternative imidazo[4,5-c]pyridine regioisomer lacks comparable kinase inhibition validation. SAR studies on 65 imidazo[4,5-b]pyridine derivatives established QSAR models linking substitution patterns to anticancer activity, providing a predictive framework for derivative design [2]. The 7-carboxylic acid hydrochloride is the optimal entry point into this validated [4,5-b] regioisomeric series, as the acid handle enables amide coupling to introduce C-7 diversity while the C-2 position remains available for independent optimization.

c-Met Kinase Aurora Kinase Hinge-Binder Scaffold Selection

Storage and Handling: Hydrochloride Salt Stability Profile

The hydrochloride salt is recommended for storage at -4°C for short-term use (1-2 weeks) and -20°C for long-term storage (1-2 years), indicating suitability for extended research programs [1]. This defined storage protocol provides clarity for procurement planning. The free acid from Sigma-Aldrich is supplied as a solid with general ambient storage recommendations, though imidazopyridine carboxylic acids are known to exhibit hygroscopicity that can compromise weighing accuracy over time . The hydrochloride salt form may mitigate hygroscopicity compared to the zwitterionic free acid, though direct comparative hygroscopicity data are not published.

Stability Storage Hygroscopicity Long-Term Storage

Optimal Application Scenarios for 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid Hydrochloride Procurement


Kinase Inhibitor Lead Generation Requiring C-2 Diversification

When the research objective is to build a focused library of imidazo[4,5-b]pyridine-based kinase inhibitors with systematic C-2 variation, the unsubstituted hydrochloride salt is the mandatory starting material. The C-2 position is a critical determinant of hinge-binding affinity, as demonstrated by c-Met and Aurora kinase SAR studies [1]. Pre-functionalized analogs (2-methyl, 2-ethyl) preclude this exploration. The salt form ensures adequate solubility for parallel amide coupling at C-7 followed by C-2 diversification via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.

Aqueous-Phase Biochemical Assay Development

The hydrochloride salt's enhanced aqueous solubility makes it the preferred form for biochemical assay preparation in aqueous buffer systems. Users developing SPR, ITC, or fluorescence polarization assays benefit from the ability to prepare concentrated stock solutions in water or PBS without organic co-solvents, reducing solvent interference artifacts [1]. The free acid, by contrast, may require DMSO solubilization, which can denature proteins at higher concentrations.

Antitubercular Agent Medicinal Chemistry

Building on the Bukowski (1980) precedent that imidazo[4,5-b]pyridine-7-carboxylic acid derivatives exhibit tuberculostatic activity [1], researchers pursuing next-generation antitubercular agents should select the 7-COOH hydrochloride as the core intermediate. The acid handle enables rapid synthesis of amide, hydrazide, and thioamide libraries that can be screened against drug-resistant M. tuberculosis strains.

Multi-Year Fragment-Based Drug Discovery Programs

For FBDD campaigns requiring consistent building block supply over 2-3 years, the hydrochloride salt's defined storage protocol (-20°C, 1-2 year stability) [1] and documented 95% purity specification provide the quality assurance necessary for fragment library maintenance. The compound's three modifiable vectors (C-2, C-6, C-7) support fragment growth strategies, while its purine-mimetic core ensures target relevance across kinase, GPCR, and PDE enzyme families [2].

Quote Request

Request a Quote for 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.